5-Bromo-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
5-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the reaction.
Reaction time: The reaction is usually completed within a short time frame.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves similar condensation reactions but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical reactions: These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing agents: Used in oxidation reactions to modify the compound.
Reducing agents: Used in reduction reactions to alter the structure.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
5-Bromo-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal chemistry: Used as a scaffold for developing drugs with antiviral, antibacterial, anticancer, and antifungal properties.
Biology: Studied for its potential as a cyclin-dependent kinase inhibitor and calcium channel blocker.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyimidazo[1,2-a]pyridine: Lacks the bromine atom but has similar biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
5-Bromo-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s biological activity and solubility.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3 |
InChI Key |
AZTBCFHFSHDIRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=NC=C2)Br |
Origin of Product |
United States |
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